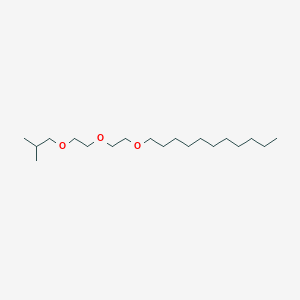
N-methyl-1,3-oxazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: is an organic compound with the chemical formula C4H6N2O·HCl. It is a white crystalline solid known for its oxazole and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE typically begins with oxazole and methylamine.
Reaction Conditions: The reaction involves the nucleophilic addition of methylamine to oxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can undergo oxidation reactions to form oxazole derivatives.
Reduction: It can also be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxazole Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Oxazoles: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of C-N bonds.
Biology:
Biochemical Research: Utilized in the study of enzyme mechanisms and protein interactions.
Molecular Probes: Used as molecular probes in biological assays.
Medicine:
Drug Discovery: Plays a crucial role in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry:
Agrochemicals: Used in the synthesis of agrochemicals to enhance crop protection.
Material Science: Employed in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Mechanism:
Binding: The compound binds to its molecular targets through hydrogen bonding and hydrophobic interactions.
Inhibition: By binding to the active sites of enzymes, it prevents substrate binding and inhibits enzymatic activity.
Comparison with Similar Compounds
OXAZOL-2-YL-METHYLAMINE HYDROCHLORIDE: Similar structure but different position of the amine group.
THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: Contains a sulfur atom instead of an oxygen atom in the ring.
IMIDAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: Contains two nitrogen atoms in the ring instead of one.
Uniqueness:
Functional Groups: The presence of both oxazole and amine functional groups makes OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE unique.
Versatility: Its versatility in forming various derivatives through different chemical reactions sets it apart from similar compounds.
Properties
Molecular Formula |
C4H7ClN2O |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
N-methyl-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-5-4-2-7-3-6-4;/h2-3,5H,1H3;1H |
InChI Key |
SAOAGQPLIOXSFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=COC=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)





![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)





![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)
